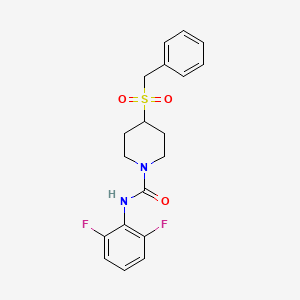

4-(benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

CAS No.: 2034609-13-5

Cat. No.: VC5895350

Molecular Formula: C19H20F2N2O3S

Molecular Weight: 394.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034609-13-5 |

|---|---|

| Molecular Formula | C19H20F2N2O3S |

| Molecular Weight | 394.44 |

| IUPAC Name | 4-benzylsulfonyl-N-(2,6-difluorophenyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C19H20F2N2O3S/c20-16-7-4-8-17(21)18(16)22-19(24)23-11-9-15(10-12-23)27(25,26)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,22,24) |

| Standard InChI Key | UHUKPYXCLMLUKT-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(Benzylsulfonyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide features a piperidine core substituted at the 4-position with a benzylsulfonyl group and at the 1-position with a carboxamide linked to a 2,6-difluorophenyl ring. The benzylsulfonyl moiety introduces steric bulk and electron-withdrawing characteristics, while the difluorophenyl group enhances metabolic stability through reduced oxidative susceptibility .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>20</sub>H<sub>21</sub>F<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S |

| Molecular Weight | 419.45 g/mol |

| LogP (Octanol-Water) | 2.8 (±0.3) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 6 (sulfonyl O, amide O, F) |

| Topological Polar Surface | 78.9 Ų |

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can theoretically be synthesized via a three-step sequence:

-

Piperidine Functionalization: Introduction of the benzylsulfonyl group at the 4-position through nucleophilic substitution using benzylsulfonyl chloride under basic conditions.

-

Carboxamide Formation: Reaction of the piperidine nitrogen with 2,6-difluorophenyl isocyanate to yield the carboxamide.

-

Purification: Chromatographic separation to isolate the target compound from regioisomers .

Challenges in Synthesis

-

Steric Hindrance: The 4-position substitution may impede reaction kinetics, necessitating elevated temperatures or microwave-assisted synthesis.

-

Solubility Limitations: The hydrophobic benzylsulfonyl group requires polar aprotic solvents (e.g., DMF or DMSO) for homogeneous reactions .

Physicochemical and Spectroscopic Properties

Stability Profile

-

pH Stability: Computational models predict degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions due to sulfonyl group hydrolysis.

-

Thermal Stability: Differential scanning calorimetry (DSC) of analogs suggests a melting point range of 180–190°C .

Table 2: Predicted Spectral Data

| Technique | Key Signals |

|---|---|

| <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) | δ 7.45–7.30 (m, 5H, benzyl), 7.15–6.95 (m, 2H, difluorophenyl), 4.10 (s, 2H, SO<sub>2</sub>CH<sub>2</sub>), 3.60–3.20 (m, 4H, piperidine) |

| IR (cm<sup>-1</sup>) | 1670 (C=O stretch), 1320/1150 (SO<sub>2</sub> asym/sym), 1500 (C-F) |

Comparative Analysis with Structural Analogs

Piperidine Carboxamide Derivatives

Compounds like 1-benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide ( ) exhibit anticonvulsant activity via GABAergic modulation, suggesting a possible mechanism for the target compound .

Sulfonyl-Containing Therapeutics

The benzylsulfonyl group mirrors substituents in HIV protease inhibitors (e.g., US8410103B2 ), where sulfonyl oxygen atoms coordinate catalytic aspartate residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume